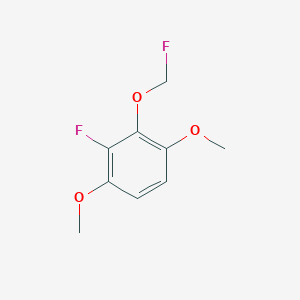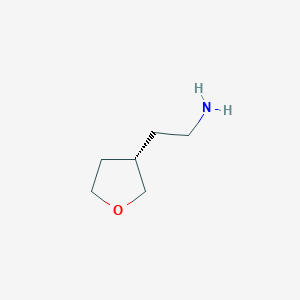
1-(2-Amino-6-mercaptophenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-mercaptophenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(2-Amino-6-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 2-amino-6-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Amino-6-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-mercaptophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups allow it to form strong bonds with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(2-Amino-6-mercaptophenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
2-Amino-6-mercapto-6-phenyl-5,6-dihydro-1,3,4-thiadiazines: These compounds also contain amino and mercapto groups but have a different core structure.
N-[4-Amino-5-cyano-6-(methylthio)pyridin-2-yl]-2-chloroacetamide: This compound has a similar functional group arrangement but a different backbone.
Propiedades
Fórmula molecular |
C9H10ClNOS |
|---|---|
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
1-(2-amino-6-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-4-7(12)9-6(11)2-1-3-8(9)13/h1-3,13H,4-5,11H2 |
Clave InChI |
PGVALQYMEKZEMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)C(=O)CCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















